- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutantsJournal of Medicinal Chemistry, 2012, 55(7), 3021-3026,
Cas no 912347-94-5 (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone)

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
- 2'-Amino-3'-methyl-4'-methoxyacetophenone
- Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)-
- 2-METHYL-3-AMINO-4-ACETYLANISOLE
- 2-methyl-3-methoxy-6-acetyl-aniline
- 6-acetyl-3-methoxy-2-methylaniline
- 1-(2-amino-4-methoxy-3-methylphenyl)ethan-1-one
- 1-(2-Amino-3-methyl-4-methoxyphenyl)ethanone
- 1-(2-amino-4-methoxy-3-methylphenyl)-Ethanone
- (2-Amino-3-methyl-4-methoxyphenyl)acetone
- 2'-Amino-4'-methoxy-3'-methylacetophenone
- 1-(2-amino-4-methoxy-3-methyl-phenyl)-ethanone
- Ethanone,1-(2-amino-4-methoxy-3-methylphenyl)-
- 2-Amino-4-methoxy-3-methyla
- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (ACI)
- VXBGCEDOGYNWHE-UHFFFAOYSA-N
- A3027
- AC-22904
- 6-acetyl-3-metoxy-2-methylaniline
- DS-10893
- 912347-94-5
- SY020361
- DTXSID40648622
- DB-023146
- MFCD11042290
- 4-Acetyl-3-Amino-2-Methylanisole
- CS-B0016
- 2 inverted exclamation mark -Amino-4 inverted exclamation mark -methoxy-3 inverted exclamation mark -methylacetophenone
- BCP21928
- SCHEMBL312873
- (2-amino-4-methoxy-3-methylphenyl)(methyl)ketone
- Q-101063
- 2-Amino-4-methoxy-3-methylacetophenone
- AKOS006306549
- 1-[2-amino-3-methyl-4-(methyloxy)phenyl]ethanone
- 2-acetyl-5-methoxy-6-methylaniline
-
- MDL: MFCD11042290
- Piscine à noyau: 1S/C10H13NO2/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,11H2,1-3H3
- La clé Inchi: VXBGCEDOGYNWHE-UHFFFAOYSA-N
- Sourire: O=C(C)C1C(N)=C(C)C(OC)=CC=1
Propriétés calculées
- Qualité précise: 179.09500
- Masse isotopique unique: 179.095
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 2
- Complexité: 193
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 52.3
- Le xlogp3: 1.8
Propriétés expérimentales
- Dense: 1.096
- Point de fusion: 105.0 to 109.0 deg-C
- Point d'ébullition: 336℃ at 760 mmHg
- Point d'éclair: 171.127°C
- Indice de réfraction: 1.549
- Le PSA: 52.32000
- Le LogP: 2.36960
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Données douanières
- Code HS:2922509090
- Données douanières:
Code douanier chinois:
2922509090Résumé:
2922509090. Autres aminoalcools Phénols \ acides aminés Phénols et autres composés aminés oxygénés. TVA: 17.0%. Taux de remboursement: 13.0%. Conditions réglementaires: AB. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, teneur en ingrédients, utilisation, couleur de l'éthanolamine et de ses sels à déclarer, emballage de l'éthanolamine et de ses sels à déclarer
Conditions réglementaires:
A. bordereau de dédouanement des marchandises entrantes
B. bordereau de dédouanement des marchandises sortantesCatégorie d'inspection et de quarantaine:
R. inspection de surveillance sanitaire des aliments importés
S. inspection sanitaire des produits alimentaires exportésRésumé:
2922509090. Autres aminoalcophénols, Phénols d'acides aminés et autres composés aminés à fonction oxygénée. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1049649-25g |
2-Methyl-3-amino-4-acetylanisole |
912347-94-5 | 97% | 25g |
$445 | 2023-09-04 | |
Chemenu | CM118408-10g |
2'-Amino-4'-methoxy-3'-methylacetophenone |
912347-94-5 | 95%+ | 10g |
$230 | 2024-07-20 | |
Apollo Scientific | OR301383-10g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 97% | 10g |
£230.00 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3027-5g |
2'-Amino-3'-methyl-4'-methoxyacetophenone |
912347-94-5 | 97.0%(GC&T) | 5g |
¥1990.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG080-250mg |
2'-Amino-3'-methyl-4'-methoxyacetophenone |
912347-94-5 | 97% | 250mg |
187CNY | 2021-05-08 | |
Apollo Scientific | OR301383-1g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 98+% | 1g |
£19.00 | 2025-03-21 | |
eNovation Chemicals LLC | D488337-100g |
2-Methyl-3-amino-4-acetylanisole |
912347-94-5 | 97% | 100g |
$1500 | 2024-06-05 | |
Alichem | A019114929-25g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 97% | 25g |
$615.30 | 2023-08-31 | |
TRC | A613115-100mg |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 100mg |
$ 64.00 | 2023-04-19 | ||
TRC | A613115-1g |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |
912347-94-5 | 1g |
$ 201.00 | 2023-04-19 |
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Méthode de production
Méthode de production 1
1.2 30 min, 0 °C
1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 45 min, 0 °C; 0 °C → 70 °C; 18 h, 70 °C; 70 °C → rt
1.4 Reagents: Water ; rt; rt → 70 °C; 1 h, 70 °C
Méthode de production 2
1.2 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, rt
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ; 0.5 h, cooled
2.2 8 h, cooled
3.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
Méthode de production 3
1.2 Solvents: Toluene ; 100 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C
3.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C
3.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858,
Méthode de production 4
2.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C
2.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
Méthode de production 5
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
Méthode de production 6
2.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C
2.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858,
Méthode de production 7
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
Méthode de production 8
1.2 Solvents: Toluene ; 100 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C
3.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C
3.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
Méthode de production 9
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C
- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858,
Méthode de production 10
1.2 8 h, cooled
2.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Raw materials
- 2-Methyl-3-nitrophenol
- tert-Butyl (3-methoxy-2-methylphenyl)carbamate
- 3-Methoxy-2-methylbenzoic acid
- 1-methoxy-2-methyl-3-nitro-benzene
- 3-Methoxy-2-methylaniline
- Ethanone, 1-(4-methoxy-3-methyl-2-nitrophenyl)-
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Preparation Products
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Littérature connexe
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1. Book reviews
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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